molecular formula C10H8F3N B13589767 2-(2-(Trifluoromethyl)phenyl)propanenitrile

2-(2-(Trifluoromethyl)phenyl)propanenitrile

Cat. No.: B13589767
M. Wt: 199.17 g/mol
InChI Key: FLCJXSZFOPPYFU-UHFFFAOYSA-N
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Description

2-(2-(Trifluoromethyl)phenyl)propanenitrile is an organic compound with the molecular formula C10H8F3N It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a propanenitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates in the presence of a base like cesium fluoride . The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of 2-(2-(Trifluoromethyl)phenyl)propanenitrile may involve continuous flow processes to enhance efficiency and scalability. These methods utilize automated systems to control reaction parameters precisely, ensuring consistent quality and yield . The use of flow chemistry techniques allows for the rapid generation of the compound while minimizing waste and reducing production costs.

Chemical Reactions Analysis

Types of Reactions

2-(2-(Trifluoromethyl)phenyl)propanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, hydroxyl groups.

Major Products Formed

The major products formed from these reactions include carboxylic acids, ketones, alcohols, and amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(2-(Trifluoromethyl)phenyl)propanenitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and proteins . The nitrile group can form hydrogen bonds with target molecules, influencing their activity and function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-(Trifluoromethyl)phenyl)propanenitrile is unique due to the specific positioning of the trifluoromethyl group on the phenyl ring, which significantly influences its chemical reactivity and biological activity. The presence of the trifluoromethyl group enhances the compound’s stability and lipophilicity, making it a valuable building block in various chemical syntheses and applications .

Biological Activity

2-(2-(Trifluoromethyl)phenyl)propanenitrile is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further linked to a propanenitrile moiety. This unique structural arrangement imparts significant chemical and biological properties, making it an important subject of study in medicinal chemistry and material science.

The trifluoromethyl group enhances the lipophilicity and stability of the compound, influencing its reactivity and interactions with biological systems. This modification can lead to improved pharmacological profiles, making it a candidate for various therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The enhanced stability provided by the trifluoromethyl group allows for increased binding affinity, which is crucial for therapeutic efficacy.

Case Studies and Research Findings

  • Antimicrobial Activity :
    • A study reported that compounds with structural similarities to this compound exhibited significant antimicrobial properties. For instance, derivatives showed high activity against Bacillus cereus and moderate antifungal action against Candida albicans with Minimum Inhibitory Concentration (MIC) values around 7.8 μg/mL .
  • Cytotoxicity :
    • In vitro studies indicated that related compounds demonstrated potent inhibitory effects on cancer cell lines. For example, derivatives exhibited an IC50 value of 0.126 μM against MDA-MB-231 triple-negative breast cancer cells, showcasing a selective toxicity profile compared to non-cancerous cells .
  • Pharmacokinetics :
    • The pharmacokinetic profile of similar compounds revealed favorable oral bioavailability (31.8%) and clearance rates (82.7 mL/h/kg), suggesting potential for effective systemic administration .

Comparative Analysis

To better understand the biological implications of this compound, a comparison with structurally related compounds is useful:

Compound NameStructureUnique FeaturesBiological Activity
2-methyl-2-(3-(trifluoromethyl)phenyl)propanenitrileStructureMethyl substitution alters stericsModerate cytotoxicity
2-(3-(trifluoromethyl)phenyl)propanenitrileStructureMeta substitution changes electronic propertiesAntimicrobial activity
3-bromo-2-[4-(trifluoromethyl)phenyl]propanenitrileStructureBromine presence affects reactivityHigh potency against certain bacteria
2-chloro-3-(3-(trifluoromethyl)phenyl)propanenitrileStructureChlorine instead of bromineVariable reactivity

Properties

Molecular Formula

C10H8F3N

Molecular Weight

199.17 g/mol

IUPAC Name

2-[2-(trifluoromethyl)phenyl]propanenitrile

InChI

InChI=1S/C10H8F3N/c1-7(6-14)8-4-2-3-5-9(8)10(11,12)13/h2-5,7H,1H3

InChI Key

FLCJXSZFOPPYFU-UHFFFAOYSA-N

Canonical SMILES

CC(C#N)C1=CC=CC=C1C(F)(F)F

Origin of Product

United States

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